molecular formula C20H24N2 B11421964 1-(2-methylbenzyl)-2-pentyl-1H-benzimidazole

1-(2-methylbenzyl)-2-pentyl-1H-benzimidazole

Cat. No.: B11421964
M. Wt: 292.4 g/mol
InChI Key: QRVVKXHNPBGIBG-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzyl chloride and 2-pentylbenzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-[(2-METHYLPHENYL)METHYL]-1H-BENZIMIDAZOLE
  • 2-PENTYL-1H-BENZIMIDAZOLE
  • 1-[(2-METHYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE

Uniqueness: 1-[(2-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2-pentyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-pentylbenzimidazole

InChI

InChI=1S/C20H24N2/c1-3-4-5-14-20-21-18-12-8-9-13-19(18)22(20)15-17-11-7-6-10-16(17)2/h6-13H,3-5,14-15H2,1-2H3

InChI Key

QRVVKXHNPBGIBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C

Origin of Product

United States

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